molecular formula C6H2BrClN2O B8306504 5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole

5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole

Cat. No. B8306504
M. Wt: 233.45 g/mol
InChI Key: HBIZGYPTWYRUOZ-UHFFFAOYSA-N
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Patent
US08754219B2

Procedure details

P(OEt)3 (0.9 mL, 903 mg, 5.4 mmol) was added to a solution of bromide 93 (904 mg, 3.6 mmol) in ethanol at 79° C. The resulting mixture was stirred at 79° C. for 4 h. The mixture was then cooled in an ice bath and NaOCl (19 mL of a 10-15% sol, 1.2 g, 16 mmol) was added. The solution was cooled and concentrated under reduced pressure to provided crude 94.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
bromide
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(OCC)(OCC)OCC.[Br:11][C:12]1[C:13]([Cl:22])=[CH:14][C:15]2[C:16]([CH:21]=1)=[N+:17]([O-])[O:18][N:19]=2.[O-]Cl.[Na+]>C(O)C>[Br:11][C:12]1[C:13]([Cl:22])=[CH:14][C:15]2=[N:19][O:18][N:17]=[C:16]2[CH:21]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.9 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
bromide
Quantity
904 mg
Type
reactant
Smiles
BrC=1C(=CC=2C(=[N+](ON2)[O-])C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
79 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 79° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provided crude 94

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=CC=2C(=NON2)C=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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